2-(3-Methoxyphenyl)succinic acid
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Overview
Description
2-(3-Methoxyphenyl)succinic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 2-(3-Methoxyphenyl)succinic acid, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 2-(3-Methoxyphenyl)succinic acid.
Synthesis Analysis
The synthesis of related succinic acid derivatives often involves reactions with maleic anhydride. For instance, the reaction of N-substituted 2-methyl-5-methoxyindoles with maleic anhydride resulted in the formation of corresponding succinic anhydrides, which were then hydrolyzed to acids . Similarly, Michael additions of thiols to maleic anhydride followed by alcoholysis with methanol or isopropanol were used to synthesize isopropylthio/phenylthiosuccinic acid esters . These methods suggest potential pathways for synthesizing 2-(3-Methoxyphenyl)succinic acid by reacting the appropriate methoxyphenyl compound with maleic anhydride, followed by hydrolysis and esterification.
Molecular Structure Analysis
The molecular structure of succinic acid derivatives can be complex, and their identification often requires sophisticated techniques such as gas chromatography/mass spectrometry (GC/MS) and tandem mass spectrometry (MS/MS) . These techniques can help determine the structure of 2-(3-Methoxyphenyl)succinic acid by analyzing fragmentation patterns and identifying characteristic ions.
Chemical Reactions Analysis
Succinic acid derivatives exhibit a variety of chemical behaviors. For example, the mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters under electron impact ionization revealed tendencies to eliminate groups such as alkoxy, alcohol, or alkoxycarbonyl from the molecular ion . These findings suggest that 2-(3-Methoxyphenyl)succinic acid may also undergo similar fragmentation reactions, which could be useful in structural elucidation and in understanding its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of succinic acid derivatives can be inferred from their structural analogs. The identification of 2-(2'-octenyl)succinic acid in urine samples indicates that these compounds can be biologically active and may be involved in metabolic processes . The regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters and their mass spectral fragmentation patterns provide insights into the stability and reactivity of the succinic acid backbone . These insights can be applied to predict the properties of 2-(3-Methoxyphenyl)succinic acid, such as solubility, boiling point, and potential biological activity.
Scientific Research Applications
Pharmaceutical Intermediates : 2-(3-Methoxyphenyl)succinic acid serves as a precursor in the synthesis of pharmaceutical intermediates. Yu Ma (2000) demonstrates the synthesis of a new pharmaceutical intermediate, 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarboxylic acid, which is synthesized from anisole and anisole acid (Ma, 2000).
Biotechnology and Bio-based Production : Research by J. Ahn, Y. Jang, and S. Lee (2016) explores the use of metabolic engineering in microorganisms for the bio-based production of succinic acid, a key bio-based chemical (Ahn, Jang & Lee, 2016).
Polymer Chemistry : Gabriel N. Short et al. (2018) studied the use of succinic acid as a precursor for synthesizing aromatic polyesters, demonstrating its application in materials science (Short et al., 2018).
Applied Microbiology and Biotechnology : D. Williams et al. (2004) investigated the biosynthesis of the 3-hydroxyvalerate monomer of polyhydroxyalkanoate from succinic acid, showing its significance in biopolymer production (Williams et al., 2004).
Chemical Synthesis and Catalysis : H. Choudhary, S. Nishimura, and K. Ebitani (2012) developed a greener approach for converting biomass-based 2-furaldehyde into succinic acid, highlighting its role in sustainable chemistry (Choudhary, Nishimura & Ebitani, 2012).
Bio-based Succinic Acid Production : Zhongxue Dai et al. (2019) provide an overview of the strain development and substrate utilization in bio-based succinic acid production, emphasizing its industrial importance (Dai et al., 2019).
Succinic Acid in Agriculture : J. Shanks (1972) studied the use of succinic acid derivatives in controlling growth and flowering in plants, particularly in Hibiscus (Shanks, 1972).
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)butanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-16-8-4-2-3-7(5-8)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRXNLZHJFZSSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342750 |
Source
|
Record name | 2-(3-Methoxyphenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)succinic acid | |
CAS RN |
15378-02-6 |
Source
|
Record name | 2-(3-Methoxyphenyl)succinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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